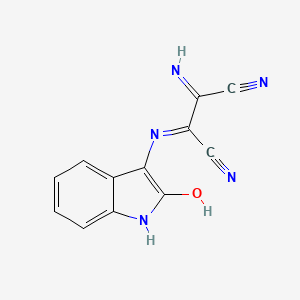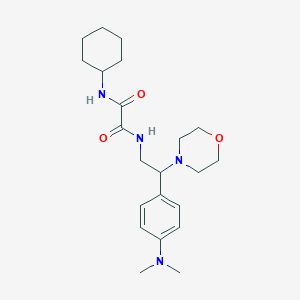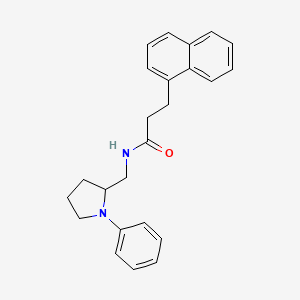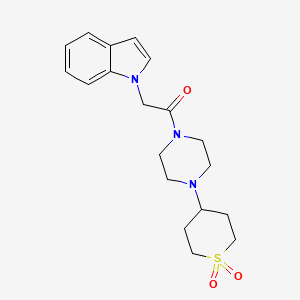![molecular formula C18H13F3N4O B2391791 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034230-86-7](/img/structure/B2391791.png)
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group attached to a benzamide core, with additional pyridinyl and pyrazinyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrazinyl Intermediate: This can be achieved through the reaction of 3-aminopyrazine with an appropriate aldehyde under acidic conditions to form the pyrazinyl intermediate.
Coupling with Pyridinyl Group: The pyrazinyl intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Benzamide Core: Finally, the benzamide core is formed through an amidation reaction between the trifluoromethylated intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
化学反応の分析
Types of Reactions
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridinyl and pyrazinyl groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWVLUFDIJXPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
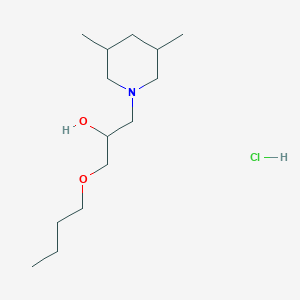
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)
![1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2391710.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)
![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
